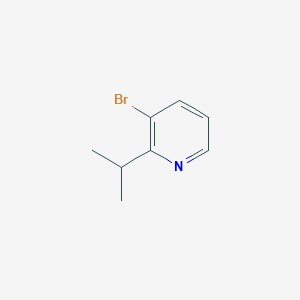

3-溴-2-异丙基吡啶

描述

3-Bromo-2-isopropylpyridine is a brominated pyridine derivative. While the provided papers do not directly discuss 3-Bromo-2-isopropylpyridine, they do provide insights into the synthesis, structure, and properties of related bromopyridines and pyridine derivatives, which can be extrapolated to understand the characteristics of 3-Bromo-2-isopropylpyridine.

Synthesis Analysis

The synthesis of bromopyridine derivatives often involves halogenation reactions and metal-mediated cyclization. For instance, 3-Arylthieno[2,3-b]pyridines are synthesized from 2-bromopyridines through iodine-mediated cyclization . Similarly, 3-bromoimidazo[1,2-a]pyridines are synthesized from α-bromoketones and 2-aminopyridines under different conditions . These methods suggest that the synthesis of 3-Bromo-2-isopropylpyridine could potentially be achieved through similar halogenation and cyclization reactions, possibly involving isopropyl group introduction at the appropriate step.

Molecular Structure Analysis

The molecular structure of bromopyridine derivatives can be determined using X-ray diffraction techniques. For example, the structure of 8-bromo-2',3'-O-isopropylideneadenosine was elucidated to show different conformations and intramolecular interactions . This implies that 3-Bromo-2-isopropylpyridine may also exhibit specific conformational features that could be studied using similar X-ray methods.

Chemical Reactions Analysis

Bromopyridines can undergo various chemical reactions, including carbon-carbon coupling , halogen dance reactions , and metal-halogen exchange . These reactions are crucial for further functionalization of the pyridine ring and could be applicable to 3-Bromo-2-isopropylpyridine for the synthesis of more complex molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of bromopyridines can be studied using spectroscopic techniques and theoretical calculations. For instance, the vibrational spectra and structure of bromopyridines have been assigned using infrared and Raman spectroscopy, complemented by density functional theory calculations . These methods could be used to characterize 3-Bromo-2-isopropylpyridine and predict its reactivity and interactions.

科学研究应用

定向去质子化-转金属化途径

- 应用:一种涉及 3-溴吡啶的区域选择性 C-4 去质子化的方法,随后进行 Li/Zn 转金属化和 Pd 介导的偶联过程,为 4-取代和 3,4-二取代吡啶提供了灵活的入口。这种方法有利于合成各种吡啶衍生物 (Karig、Spencer 和 Gallagher,2001)。

吡啶鎓化合物中的同构性

- 应用:化合物 2-氯甲基吡啶鎓氯化物和 3-溴甲基吡啶鎓溴化物尽管取代位点不同,但表现出同构性。基本结构基序涉及氢键二聚体,证明了这些化合物在形成固态结构中的结构适应性 (Jones 和 Vancea,2003)。

吡啶并[3',2':4,5]吡咯并[1,2-c]嘧啶衍生物的合成

- 应用:该化合物在变色素 B 和脱氧变色素 B 的合成中表现出多功能性,展示了其在复杂天然生物碱合成中的用途。这一应用突出了该化合物在药物化学和药物合成领域的应用 (Baeza 等人,2010)。

吡啶衍生物的合成和生物活性

- 应用:通过 Suzuki 交叉偶联反应合成新型吡啶衍生物,结合理论研究和生物活性评价,展示了这些化合物在包括生物活性材料和液晶技术在内的各个领域的应用潜力 (Ahmad 等人,2017)。

吡啶磺酰胺的合成和立体化学

- 应用:立体结构和绝对构型的研究,以及对立体化学对生物活性的影响的研究,突出了该化合物在药物设计和开发中的重要性,特别是对于癌症治疗和 PI3Kα 激酶抑制 (Zhou 等人,2015)。

安全和危害

The safety information for 3-Bromo-2-isopropylpyridine includes a GHS07 pictogram and a warning signal word . The hazard statements are H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用机制

Target of Action

It’s worth noting that bromopyridines are often used in organic synthesis, particularly in cross-coupling reactions . They can interact with various catalysts and reagents, making them versatile building blocks in the synthesis of complex organic molecules.

Mode of Action

3-Bromo-2-isopropylpyridine, like other bromopyridines, is likely to participate in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling . In this process, the bromine atom on the pyridine ring is replaced by an organoboron reagent in the presence of a palladium catalyst. This reaction involves two key steps: oxidative addition, where the palladium catalyst forms a bond with the bromine atom, and transmetalation, where the organoboron reagent replaces the bromine atom .

Action Environment

The action, efficacy, and stability of 3-Bromo-2-isopropylpyridine can be influenced by various environmental factors. For instance, the efficiency of its use in cross-coupling reactions can be affected by the choice of catalyst, the presence of a base, the temperature, and the solvent used . Furthermore, its stability can be affected by factors such as light, heat, and moisture.

属性

IUPAC Name |

3-bromo-2-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c1-6(2)8-7(9)4-3-5-10-8/h3-6H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGGQBCREEXKCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=CC=N1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-bromo-4-hydroxy-8,9,10,11-tetrahydro[1]benzothieno[2',3':4,5]pyrimido[1,2-a]azepin-13(7H)-one](/img/structure/B3034087.png)

![3-amino-6-(dimethylamino)-1-phenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034089.png)

![3-amino-6-(dimethylamino)-1-(4-methoxyphenyl)pyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B3034090.png)

![[1-(4-aminobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acetic acid](/img/structure/B3034101.png)

![3,5-Bis[3,5-bis[3,5-bis(benzyloxy)benzyloxy]benzyloxy]benzyl bromide](/img/structure/B3034104.png)

![7-Bromo-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3034108.png)